Methods: The synthesis of RAD14 protein typically involves recombinant DNA technology. The gene encoding RAD14 is cloned into an expression vector, which is then introduced into a suitable host organism, such as Escherichia coli or yeast. The host cells are cultured under conditions that promote protein expression, often induced by specific sugars or temperature changes.
Technical Details: For example, in one study, RAD14 was expressed as a glutathione S-transferase (GST) fusion protein to facilitate purification. The yeast strain used for expression was treated with galactose to induce the synthesis of the fusion proteins. After cell lysis, the proteins were purified using affinity chromatography techniques, allowing for the isolation of RAD14 from other cellular components .
Structure: The RAD14 protein exhibits a complex three-dimensional structure that is essential for its function in DNA repair. Structural studies have revealed that RAD14 contains specific domains responsible for binding to damaged DNA sites.
Data: X-ray crystallography has provided insights into the molecular architecture of RAD14, revealing its interaction sites with DNA and other proteins involved in the repair process. The protein's structure allows it to recognize and bind to various types of DNA lesions effectively .
Reactions: RAD14 participates in several biochemical reactions as part of its role in nucleotide excision repair. It recognizes DNA damage and recruits other proteins necessary for the repair process.
Technical Details: For instance, RAD14 forms a complex with other proteins such as RAD1 and RAD10, which together facilitate the incision of damaged DNA strands. In experimental setups, RAD14 has been shown to enhance the endonuclease activity of these complexes on UV-irradiated DNA substrates .
Process: The mechanism by which RAD14 operates involves several steps:
Data: Studies have demonstrated that mutations in RAD14 can significantly impair its ability to recognize and repair UV-induced lesions, highlighting its critical role in maintaining genomic integrity .
Physical Properties: RAD14 is a soluble protein with a molecular weight typically around 50 kDa. Its stability can be influenced by factors such as pH and ionic strength during purification processes.
Chemical Properties: As a protein, RAD14 consists of amino acids linked by peptide bonds, exhibiting properties typical of globular proteins, including solubility in aqueous solutions and susceptibility to denaturation under extreme conditions.
Relevant data indicate that the protein maintains its functional conformation under physiological conditions but may lose activity when subjected to extreme temperatures or pH levels .
RAD14 has significant scientific applications:
RAD14 is an essential DNA damage recognition factor within the Nucleotide Excision Repair (NER) pathway of Saccharomyces cerevisiae (baker’s yeast). As the functional ortholog of human XPA (xeroderma pigmentosum complementation group A), RAD14 serves as a scaffold protein that coordinates the assembly of the NER incision complex at sites of DNA damage. Its role in recognizing diverse helix-distorting lesions—including UV-induced cyclobutane pyrimidine dimers (CPDs) and chemical adducts—makes it indispensable for genomic integrity. Defects in RAD14 or its mammalian counterpart result in extreme UV sensitivity and cancer predisposition, underscoring its biological significance [1] [3] [8].
The identification of RAD14 emerged from pioneering work on yeast DNA repair mutants in the late 20th century. Key studies by Friedberg and colleagues characterized S. cerevisiae strains with hypersensitivity to ultraviolet (UV) radiation, termed rad (radiation-sensitive) mutants. Among these, rad14 mutants exhibited severe defects in excising UV-induced DNA lesions, placing RAD14 within the RAD3 epistasis group dedicated to NER [8].
The name "RAD14" follows the standardized yeast gene nomenclature system:
Homology cloning later revealed that RAD14 shares 28% sequence identity with human XPA, establishing it as a model for studying the molecular basis of xeroderma pigmentosum (XP), a human autosomal recessive disorder characterized by defective NER and extreme skin cancer susceptibility [3] [8].
Genomic Locus and Sequence Features
Evolutionary ConservationRAD14/XPA orthologs are conserved across eukaryotes, reflecting the pathway’s fundamental role in genome maintenance. Key insights include:
Table 1: Structural Features of RAD14 Protein
Property | Value | Functional Significance |
---|---|---|
Length (aa) | 371 | Scaffold for multi-protein NER complex |
Zinc Finger Motif | C₄-type (Cys-X₂-Cys-X₁₃-Cys-X₂-Cys) | DNA damage sensing |
DNA-Binding Affinity | Kd = 10⁻⁷ M (junctional DNA) | Preferential binding to ds/ssDNA junctions |
Abundance (molecules/cell) | 1,030 ± 169 | Sufficient for lesion scanning |
Table 2: Evolutionary Conservation of RAD14/XPA Orthologs
Organism | Gene | Sequence Identity to RAD14 (%) | Key Functional Domain |
---|---|---|---|
Saccharomyces cerevisiae | RAD14 | 100 | Zinc finger (aa 98–219) |
Homo sapiens | XPA | 28 | Central DNA-binding domain |
Arabidopsis thaliana | XPA-1 | 25 | Replication Protein A (RPA) interaction |
Schizosaccharomyces pombe | rad13 | 30 | TFIIH binding |
NER corrects bulky, helix-distorting DNA lesions via a conserved multi-step mechanism. RAD14 functions at the damage verification and repair scaffold assembly stages.
Damage Recognition and Verification
Scaffold Function in Incision Complex Assembly
RAD14 coordinates the assembly of the NER pre-incision complex:
Table 3: RAD14 Protein Interaction Network in NER
Interactor | Interaction Domain | Function | Assay Type |
---|---|---|---|
TFIIH (p62) | C-terminal disordered | DNA unwinding | Co-crystal structure |
RPA70 | Central globular domain | ssDNA stabilization | Affinity capture-MS |
XPF-ERCC1 | Zinc finger domain | 5’ incision catalysis | Reconstituted complex |
Rad1-Rad10 | N-terminal motif | Cleavage of damaged oligonucleotides | Genetic interactions |
Subpathway Specificity
RAD14 participates in both NER branches:
Table 4: RAD14-Dependent NER Stages and Molecular Partners
NER Stage | Key Steps | RAD14 Function |
---|---|---|
Damage Recognition | Lesion detection by XPC-RAD23 | Verification and stabilization of kinked DNA |
Pre-Incision | TFIIH recruitment, DNA unwinding (20 bp) | Scaffold for TFIIH-RPA-XPG loading |
Incision | Dual incision by XPF-ERCC1 (5’) and XPG (3’) | Positioning of endonucleases |
Post-Excision | Gap filling by Pol δ/ε, ligation by Lig1 | Dissociates after incision verification |
Structural Insights from RAD14-DNA Complexes
High-resolution structures reveal how RAD14 accommodates diverse lesions:
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